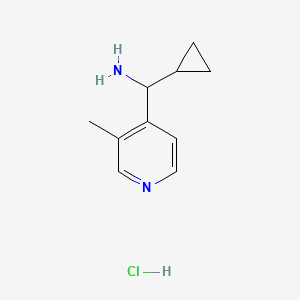
Cyclopropyl(3-methylpyridin-4-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopropyl(3-methylpyridin-4-yl)methanamine hydrochloride, or CPMHCl, is a synthetic organic compound with a wide range of applications in scientific research. CPMHCl is a versatile compound that can be used in a variety of laboratory experiments, including organic synthesis, biochemical and physiological studies, and drug development.
Scientific Research Applications
1. Use in Organic Synthesis and Catalysis
- Cyclopropyl(3-methylpyridin-4-yl)methanamine hydrochloride derivatives have been used in the synthesis of various compounds. For example, it has been used in the synthesis of zinc(II) complexes for catalytic applications in polymer science (Kwon, Nayab, & Jeong, 2015).
2. Pharmaceutical Research
- In the field of medicinal chemistry, derivatives of this compound have been explored for their biological activities. For instance, certain analogues have been evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor (Dappen et al., 2010).
- Additionally, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a related compound, have been tested as serotonin 5-HT1A receptor-biased agonists showing antidepressant-like activity (Sniecikowska et al., 2019).
3. Enzymatic Studies
- Studies on the enzymatic behavior of cyclopropylamine derivatives have been conducted, such as the investigation of N-dealkylation by horseradish peroxidase, providing insights into enzyme-catalyzed reactions (Shaffer, Morton, & Hanzlik, 2001).
4. Chemical Structure and Analysis
- The chemical structure and properties of compounds containing this compound or its analogues have been extensively studied. For instance, the synthesis of nevirapine, an anti-infective agent, involves the coupling of a related compound (Hu, 2012).
properties
IUPAC Name |
cyclopropyl-(3-methylpyridin-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-7-6-12-5-4-9(7)10(11)8-2-3-8;/h4-6,8,10H,2-3,11H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGQLDAFRXYQQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(C2CC2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

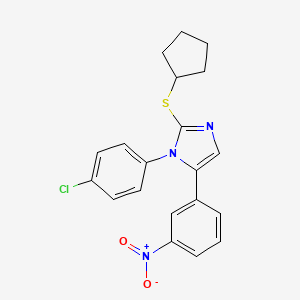
![3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417609.png)
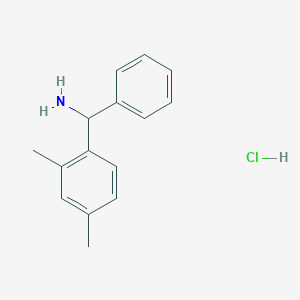
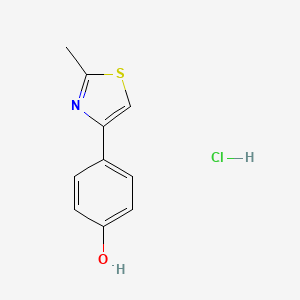
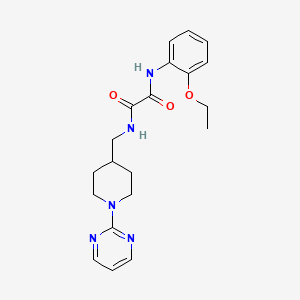

![2-[4-({[5-(2-Oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2417619.png)
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2417620.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2417623.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2417624.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2417626.png)
![N-(3-methoxyphenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2417627.png)
![N-cyano-3-ethyl-N-{[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]methyl}aniline](/img/structure/B2417629.png)
![1-methyl-5-[(4-methylphenoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2417630.png)